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molecular formula C8H8Cl2 B1587315 2-(4-Chlorophenyl)ethyl chloride CAS No. 32327-70-1

2-(4-Chlorophenyl)ethyl chloride

Cat. No. B1587315
M. Wt: 175.05 g/mol
InChI Key: KMXUKZCMNKLUTF-UHFFFAOYSA-N
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Patent
US08952197B2

Procedure details

Into a 250-mL round-bottom flask equipped with magnetic stirring, a thermocouple, a condenser, and a nitrogen bubbler vented to caustic scrubber, was charged 2-(4-chlorophenyl)ethanol (25.011 g, 160 mmol), N,N-dimethylacetamide (0.748 mL, 7.99 mmol), and toluene (73 mL). The mixture was heated to 65 to 70° C. and then thionyl chloride (12.24 mL, 168 mmol) was added over 1 h. The reaction was stirred at 60 to 68° C. for 2 h to give a dark-brown solution. This solution was cooled to 45° C., washed with water (2×27 mL) and saturated aqueous sodium bicarbonate (3×27 mL) at 40 to 45° C., and then cooled room temperature and allowed to stir overnight.
Quantity
25.011 g
Type
reactant
Reaction Step One
Quantity
0.748 mL
Type
reactant
Reaction Step One
Quantity
73 mL
Type
solvent
Reaction Step One
Quantity
12.24 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9]O)=[CH:4][CH:3]=1.CN(C)C(=O)C.S(Cl)([Cl:19])=O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][Cl:19])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25.011 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCO
Name
Quantity
0.748 mL
Type
reactant
Smiles
CN(C(C)=O)C
Name
Quantity
73 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
12.24 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 60 to 68° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250-mL round-bottom flask equipped with magnetic stirring
CUSTOM
Type
CUSTOM
Details
to give a dark-brown solution
TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled to 45° C.
WASH
Type
WASH
Details
washed with water (2×27 mL) and saturated aqueous sodium bicarbonate (3×27 mL) at 40 to 45° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled room temperature
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC=C(C=C1)CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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